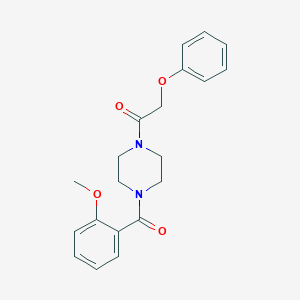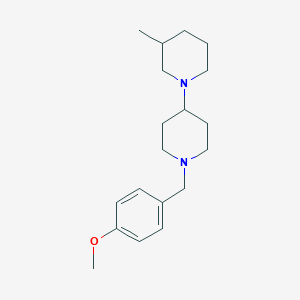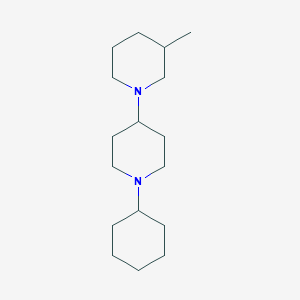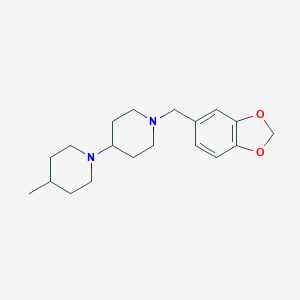![molecular formula C21H23BrN2O5 B247630 2-(4-BROMOPHENOXY)-1-{4-[2-(4-METHOXYPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE](/img/structure/B247630.png)
2-(4-BROMOPHENOXY)-1-{4-[2-(4-METHOXYPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMOPHENOXY)-1-{4-[2-(4-METHOXYPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE is a chemical compound that belongs to the class of methoxybenzenes. It is characterized by the presence of a bromophenoxy group, a piperazinyl group, and a methoxyphenoxy group.
Preparation Methods
The synthesis of 2-(4-BROMOPHENOXY)-1-{4-[2-(4-METHOXYPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE involves several steps. The synthetic route typically starts with the preparation of the bromophenoxy and methoxyphenoxy intermediates. These intermediates are then reacted with piperazine under specific reaction conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-(4-BROMOPHENOXY)-1-{4-[2-(4-METHOXYPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenols and piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-BROMOPHENOXY)-1-{4-[2-(4-METHOXYPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-{4-[2-(4-METHOXYPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The bromophenoxy and methoxyphenoxy groups are believed to play a crucial role in its biological activity by binding to target proteins or enzymes. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-(4-BROMOPHENOXY)-1-{4-[2-(4-METHOXYPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE can be compared with other similar compounds, such as:
1-[4-[2-(4-Chlorophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone: This compound has a chlorophenoxy group instead of a bromophenoxy group, which may result in different chemical and biological properties.
1-[4-[2-(4-Fluorophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone: The presence of a fluorophenoxy group can influence the compound’s reactivity and biological activity.
1-[4-[2-(4-Iodophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone: The iodophenoxy group may impart unique properties to the compound, such as increased molecular weight and altered reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23BrN2O5 |
|---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
1-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C21H23BrN2O5/c1-27-17-6-8-19(9-7-17)29-15-21(26)24-12-10-23(11-13-24)20(25)14-28-18-4-2-16(22)3-5-18/h2-9H,10-15H2,1H3 |
InChI Key |
GZQNRHADMHEPNR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)
![4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol](/img/structure/B247550.png)

![2-(biphenyl-4-yloxy)-1-[4-(phenylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B247560.png)
![2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone](/img/structure/B247561.png)
![2-(biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B247563.png)
![1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247565.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
![2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B247570.png)




